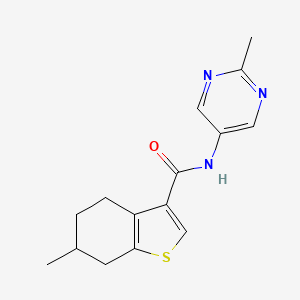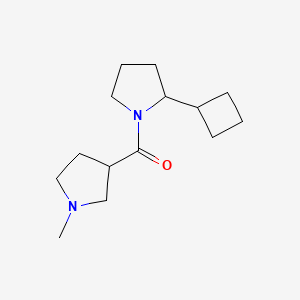![molecular formula C20H25FN4O B6752003 N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6752003.png)
N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopropyl group attached to a fluorophenyl ring, a piperidine ring, and an imidazole moiety, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Fluorophenyl Ring: The fluorophenyl ring is usually introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Construction of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Incorporation of the Imidazole Moiety: The imidazole group is typically introduced via condensation reactions involving glyoxal and ammonia or primary amines.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor binding and signal transduction pathways in biological systems.
Industrial Applications: It may have applications in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif but different pharmacological properties.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of various organic compounds.
4-Methoxyphenethylamine: Utilized in the synthesis of polymers and other advanced materials.
Uniqueness
N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide is unique due to its combination of a cyclopropyl group, fluorophenyl ring, piperidine ring, and imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-24-13-10-22-18(24)14-25-11-6-15(7-12-25)19(26)23-20(8-9-20)16-2-4-17(21)5-3-16/h2-5,10,13,15H,6-9,11-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAFYMFEHWBQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(CC2)C(=O)NC3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide](/img/structure/B6751922.png)
![3-[[1-(4-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B6751923.png)
![7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B6751928.png)
![N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide](/img/structure/B6751932.png)
![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methyl-3-pyrazol-1-ylpropyl)piperidine-1-carboxamide](/img/structure/B6751951.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B6751959.png)
![3-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6751982.png)
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B6751986.png)
![N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B6751988.png)
![1-[3-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]piperidin-1-yl]butan-1-one](/img/structure/B6751993.png)
![3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile](/img/structure/B6752014.png)
![1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea](/img/structure/B6752015.png)

